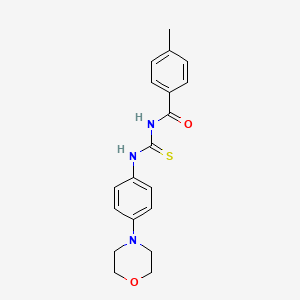

4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide

Description

4-Methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide is a benzoylthiourea derivative characterized by a benzamide core substituted with a methyl group at the para position and a carbamothioyl-morpholinophenyl moiety.

Properties

IUPAC Name |

4-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-14-2-4-15(5-3-14)18(23)21-19(25)20-16-6-8-17(9-7-16)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZDNKLEODZUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide typically involves the reaction of 4-methylbenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetone. This reaction produces an intermediate, 4-methylbenzoyl isothiocyanate, which is then condensed with 4-morpholinophenylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein functions. The exact pathways and targets depend on the specific application, such as enzyme inhibition in antimicrobial activity or disruption of cellular signaling in anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Benzoylthiourea Derivatives

Key Observations :

- The morpholinophenyl group in the target compound introduces bulkiness and enhanced hydrogen-bonding capacity compared to pyridinyl or alkyl-substituted analogues .

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic and Structural Parameters

Key Observations :

- The thiocarbonyl (C=S) bond length in pyridinyl-substituted analogues (1.6755 Å) is slightly longer than typical values (1.660 Å), likely due to resonance effects from the aromatic substituents .

- IR spectra consistently show C=O stretches near 1670 cm⁻¹ and C=S stretches near 1220–1250 cm⁻¹ across derivatives, confirming the thiourea backbone .

Key Observations :

- The morpholinophenyl group’s nitrogen and oxygen atoms may facilitate metal coordination, though direct studies on the target compound are lacking .

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.